(5Z)-1-butan-2-yl-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Overview
Description
(5Z)-1-butan-2-yl-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with a unique structure that combines elements of pyrrole, diazinane, and sulfanylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-butan-2-yl-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole derivative, followed by the introduction of the diazinane and sulfanylidene groups. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow reactors to optimize reaction conditions and improve yield. Techniques such as catalytic oxidation and mechanochemical methods can be employed to streamline the synthesis process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(5Z)-1-butan-2-yl-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Substitution reactions can occur at various positions on the pyrrole and diazinane rings, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents, and various catalysts. The reaction conditions often involve ambient temperatures and pressures, with specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield quaternary ammonium cations, while substitution reactions can produce a range of derivatives with different functional groups.
Scientific Research Applications
(5Z)-1-butan-2-yl-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Used in the production of pharmaceuticals, fungicides, and polymers
Mechanism of Action
The mechanism of action of (5Z)-1-butan-2-yl-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, affecting transcriptional regulation and other cellular processes . The exact pathways and targets depend on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar structural elements and are used in the production of dyes and herbicides.
Organofluorine Compounds: These compounds share some synthetic strategies and applications in pharmaceuticals.
Uniqueness
What sets (5Z)-1-butan-2-yl-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to interact with biological molecules also makes it a valuable tool in scientific research and drug development.
Properties
IUPAC Name |
(5Z)-1-butan-2-yl-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-6-14(3)25-21(27)19(20(26)23-22(25)28)12-17-11-15(4)24(16(17)5)18-9-7-13(2)8-10-18/h7-12,14H,6H2,1-5H3,(H,23,26,28)/b19-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUUOWUQNNUIOZ-UNOMPAQXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=C(N(C(=C2)C)C3=CC=C(C=C3)C)C)C(=O)NC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C\C2=C(N(C(=C2)C)C3=CC=C(C=C3)C)C)/C(=O)NC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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